Product packaging for N,N-diethyl-4-methyl-2-quinolinamine(Cat. No.:)

N,N-diethyl-4-methyl-2-quinolinamine

Cat. No.: B392873
M. Wt: 214.31g/mol
InChI Key: BFCKVHWFVMGJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on the available search results, specific data for N,N-diethyl-4-methyl-2-quinolinamine is currently limited. The provided information primarily relates to other quinoline derivatives. For instance, the compound 2-Methyl-4-quinolinamine (CAS 6628-04-2), which shares a similar quinoline core structure, is documented with a melting point of 162-166 °C and is intended for research purposes . Another structurally complex quinoline-4-amine derivative is also listed for research applications . This compound is presented here as a chemical entity for research and development use. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to contact us for specific purity details, availability, and to discuss their unique application needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B392873 N,N-diethyl-4-methyl-2-quinolinamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31g/mol

IUPAC Name

N,N-diethyl-4-methylquinolin-2-amine

InChI

InChI=1S/C14H18N2/c1-4-16(5-2)14-10-11(3)12-8-6-7-9-13(12)15-14/h6-10H,4-5H2,1-3H3

InChI Key

BFCKVHWFVMGJFU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=C1)C

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

Spectroscopic and Analytical Characterization of N,n Diethyl 4 Methyl 2 Quinolinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of N,N-diethyl-4-methyl-2-quinolinamine is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methyl group at the C4 position, and the ethyl groups of the diethylamino substituent at the C2 position. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the diethylamino group and the methyl group, as well as by the inherent electronic effects of the quinoline core. uncw.eduuncw.edu

Generally, the aromatic protons of the quinoline ring appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. researchgate.net The methyl group protons at C4 would likely appear as a singlet around δ 2.5 ppm. The diethylamino group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, characteristic of an ethyl group spin system. These aliphatic protons are expected in the upfield region, with the methylene protons likely around δ 3.5-4.0 ppm and the methyl protons around δ 1.2-1.5 ppm. chemicalbook.com The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Quinoline-H (aromatic) 7.0 - 8.5 Multiplet
4-CH₃ (methyl) ~2.5 Singlet
N-CH₂CH₃ (methylene) 3.5 - 4.0 Quartet
N-CH₂CH₃ (methyl) 1.2 - 1.5 Triplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The quinoline ring carbons will resonate in the aromatic region (δ 110-160 ppm). researchgate.netchemicalbook.comspectrabase.com The carbon atom C2, directly attached to the nitrogen of the diethylamino group, is expected to be significantly deshielded and appear far downfield, likely around δ 155-160 ppm. The C4 carbon, bearing the methyl group, would also be in the aromatic region but influenced by the substituent. The remaining aromatic carbons will have chemical shifts determined by their position relative to the nitrogen atom and the substituents. researchgate.net

The aliphatic carbons of the ethyl groups and the C4-methyl group will appear in the upfield region of the spectrum. The methyl carbon at C4 is predicted to be around δ 15-25 ppm. nih.gov The methylene carbons of the diethylamino group would be expected around δ 40-50 ppm, while the terminal methyl carbons of the ethyl groups would appear further upfield, around δ 10-15 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (quinoline) 155 - 160
C3 (quinoline) 110 - 120
C4 (quinoline) 145 - 150
C4a (quinoline) 140 - 145
C5 (quinoline) 125 - 130
C6 (quinoline) 120 - 125
C7 (quinoline) 125 - 130
C8 (quinoline) 120 - 125
C8a (quinoline) 145 - 150
4-CH₃ (methyl) 15 - 25
N-CH₂CH₃ (methylene) 40 - 50
N-CH₂CH₃ (methyl) 10 - 15

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. astrochem.org

Key expected absorptions include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic ethyl and methyl groups, typically observed in the 2850-3100 cm⁻¹ region. mdpi.commaricopa.edu The C=C and C=N stretching vibrations within the quinoline aromatic system are expected to appear in the 1500-1650 cm⁻¹ range. researchgate.netacs.org The C-N stretching vibration of the diethylamino group attached to the aromatic ring would likely be observed in the 1250-1350 cm⁻¹ region. mdpi.com The presence of the methyl and ethyl groups will also give rise to C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). maricopa.edu

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 2980 Stretching
Aromatic C=C/C=N 1500 - 1650 Stretching
C-N (Aryl-Amine) 1250 - 1350 Stretching
C-H 1350 - 1480 Bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₈N₂), the molecular weight is 214.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 214.

The fragmentation pattern of quinoline derivatives is often characterized by the initial loss of small, stable molecules or radicals. nih.govmcmaster.caresearchgate.netnih.gov For this compound, a prominent fragmentation pathway would likely involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the diethylamino group, leading to a fragment ion at m/z 185. Another possible fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the C4 position, resulting in an ion at m/z 199. Further fragmentation of the quinoline ring system could also occur, leading to smaller characteristic ions. sigmaaldrich.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
214 [M]⁺ (Molecular Ion)
199 [M - CH₃]⁺
185 [M - CH₂CH₃]⁺
171 [M - C₂H₅ - CH₂]⁺

X-ray Crystallography for Solid-State Structure Determination of Quinoline Analogues

It is anticipated that the quinoline ring system will be essentially planar. The diethylamino group at the C2 position and the methyl group at the C4 position will extend from this plane. The conformation of the diethylamino group will be such to minimize steric hindrance. In the crystal lattice, molecules are likely to be packed in a way that maximizes van der Waals interactions. Depending on the crystallization conditions and the presence of any co-crystallizing solvents, intermolecular hydrogen bonding might be observed if suitable hydrogen bond donors and acceptors are present. researchgate.net The packing of quinoline derivatives often involves π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₄H₁₈N₂, the theoretical elemental composition can be calculated. nist.gov

The experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and confirm the identity of the compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₄H₁₈N₂)

Element Theoretical Percentage (%)
Carbon (C) 78.46
Hydrogen (H) 8.47
Nitrogen (N) 13.07

Chemical Reactivity and Derivatization Strategies of N,n Diethyl 4 Methyl 2 Quinolinamine

Reactivity Profile of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinoline ring of N,N-diethyl-4-methyl-2-quinolinamine behaves as a base, capable of reacting with acids to form quinolinium salts. quimicaorganica.orguop.edu.pk The basicity of the quinoline nitrogen is influenced by the substituents on the ring. Electron-donating groups, such as the amino group at the 2-position and the methyl group at the 4-position, increase the electron density of the ring system, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted quinoline. biosynce.comwgtn.ac.nz Studies on related aminoquinolines have shown that electron-donating functionalities lead to a significant increase in basicity. wgtn.ac.nz

The lone pair of electrons on the quinoline nitrogen also allows it to act as a nucleophile, reacting with alkylating and acylating agents to form quaternary quinolinium salts. quimicaorganica.orgpharmaguideline.com This reaction, known as quaternization, can be achieved with reagents like alkyl halides or sulfates. The resulting quaternary salts exhibit altered solubility and electronic properties, which can be a useful derivatization strategy. The formation of N-oxides is also possible through reaction with peracids or hydrogen peroxide. quimicaorganica.org

Reactions at the 2-N,N-Diethylamino Position

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The exocyclic N,N-diethylamino group, being a tertiary amine, has limited reactivity compared to primary or secondary amines. It possesses a lone pair of electrons on the nitrogen atom, but steric hindrance from the two ethyl groups and its connection to the quinoline ring can impede reactions.

While direct alkylation on the tertiary amine to form a quaternary ammonium (B1175870) salt is possible, it would require potent alkylating agents. Acylation reactions, which are common for primary and secondary amines, are not feasible with this tertiary amine due to the absence of a proton to be replaced.

However, the presence of the 2-amino group strongly activates the quinoline ring, particularly influencing substitution patterns in electrophilic reactions. biosynce.com The reactivity of exocyclic amino groups in similar heterocyclic systems has been a subject of study, highlighting their role in directing further functionalization. researchgate.net

Formation of Schiff Bases and Related Imino Compounds with Quinoline-2-Carbaldehyde Moieties

The N,N-diethylamino group itself cannot form a Schiff base, as this reaction requires a primary amine to condense with a carbonyl compound (an aldehyde or ketone) to form an imine or azomethine group (-C=N-). redalyc.orgyoutube.comjchemlett.com Schiff base formation is a common and versatile reaction for creating new carbon-nitrogen double bonds. bepls.comnih.govnih.gov

However, derivatization strategies can involve related quinoline structures. For instance, the synthesis of Schiff bases can be readily achieved using a primary aminoquinoline, such as 2-aminoquinoline, which can condense with various aldehydes and ketones. bepls.com

Alternatively, a related and highly useful synthetic intermediate is quinoline-2-carbaldehyde. This compound, possessing an aldehyde group at the 2-position, can react with a wide array of primary amines to form the corresponding Schiff bases or imino compounds. mdpi.comnih.govnih.govmdpi.com The synthesis of such imines often involves refluxing the aldehyde and a primary amine in a solvent like ethanol, sometimes with an acid or base catalyst. redalyc.orgbepls.comnih.govnih.gov These reactions highlight a pathway to imino compounds that incorporate the quinoline scaffold, which is structurally related to the target molecule.

Reactivity at the 4-Methyl Position

The methyl group at the 4-position of the quinoline ring exhibits benzylic reactivity, making it a valuable handle for further functionalization.

Benzylic Reactivity and Further Functionalization Opportunities

The 4-methyl group in quinoline, also known as lepidine, possesses acidic protons due to the electron-withdrawing nature of the adjacent quinoline ring. wikipedia.org This acidity is enhanced when the quinoline nitrogen is quaternized. This allows the methyl group to participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. wikipedia.orgnih.gov

For example, 4-methylquinolines can react with aromatic aldehydes in the presence of a catalyst to form styrylquinoline derivatives. This type of reaction is a classic example of benzylic C-H functionalization. researchgate.net The methyl group can also be oxidized to a carboxylic acid or an aldehyde, providing a gateway to a host of other functional groups. Furthermore, reactions involving the deprotonation of the methyl group can lead to the formation of organometallic intermediates, which can then be reacted with a variety of electrophiles.

Reaction TypeReagentsProduct Type
CondensationAromatic aldehydesStyrylquinolines
OxidationStrong oxidizing agents (e.g., KMnO4)Quinoline-4-carboxylic acid
HalogenationN-halosuccinimide (NBS, NCS)4-(Halomethyl)quinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents and reaction conditions.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. pharmaguideline.com However, the presence of the strongly activating 2-N,N-diethylamino group and the moderately activating 4-methyl group makes the carbocyclic (benzene) ring more susceptible to substitution than the heterocyclic (pyridine) ring. biosynce.comquimicaorganica.org

Electrophilic attack is predicted to occur preferentially at positions 5 and 8 of the quinoline ring. uop.edu.pkpharmaguideline.comquimicaorganica.orgstackexchange.comquora.com This is because the cationic intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org Typical electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.comlibretexts.org For instance, nitration of quinoline typically requires harsh conditions (fuming nitric and sulfuric acid) and yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk The activating groups in this compound would likely facilitate this reaction under milder conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at positions 2 and 4. uop.edu.pkstackexchange.comquora.com In the case of this compound, the 2-position is already substituted. However, if a suitable leaving group were present at the 4-position (e.g., a halogen), it could be displaced by a nucleophile. The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented, with the 4-position being particularly reactive towards displacement by amines and other nucleophiles. mdpi.commdpi.comnih.govresearchgate.net

Substitution TypePreferred PositionsDirecting InfluenceTypical Reactions
Electrophilic5, 8Activating effect of amino and methyl groups on the benzene ringNitration, Halogenation, Sulfonation
Nucleophilic2, 4Electron-withdrawing effect of the pyridine nitrogenChichibabin reaction (amination), Displacement of leaving groups

Advanced Derivatization for Scaffold Modification and Diversification

The functionalization of the this compound scaffold is pivotal for the exploration of new structure-activity relationships. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have emerged as powerful tools for introducing a diverse range of substituents onto the quinoline core. These reactions offer a high degree of control and functional group tolerance, enabling the construction of complex molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are at the forefront of these derivatization strategies. nih.govosti.gov These methods facilitate the formation of new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups at specific positions on the quinoline ring. The general principle of these reactions involves the reaction of a halo-substituted quinoline with a suitable coupling partner in the presence of a palladium catalyst and a base.

For instance, the Suzuki-Miyaura cross-coupling reaction provides a versatile method for the synthesis of biaryl compounds. nih.govsigmaaldrich.com In a typical application, a bromo-substituted this compound could be reacted with various arylboronic acids to yield a library of arylated derivatives. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. sigmaaldrich.comrsc.org

Similarly, the Heck reaction allows for the vinylation of the quinoline scaffold by coupling it with an alkene. nih.govosti.gov This reaction introduces an alkenyl substituent, which can serve as a handle for further synthetic transformations.

Beyond these well-established methods, research continues to explore more direct and efficient approaches, such as C-H bond activation and functionalization. nih.gov These strategies aim to directly convert C-H bonds on the quinoline ring into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

The following data tables summarize representative examples of advanced derivatization reactions that could be applied to the this compound scaffold, based on established methodologies for similar quinoline systems.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions for the Arylation of a Halogenated this compound Derivative

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100N,N-diethyl-4-methyl-X-phenyl-2-quinolinamine85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane110N,N-diethyl-X-(4-methoxyphenyl)-4-methyl-2-quinolinamine92
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF90N,N-diethyl-4-methyl-X-(thiophen-3-yl)-2-quinolinamine78
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O85N,N-diethyl-4-methyl-X-(pyridin-3-yl)-2-quinolinamine65

Note: 'X' denotes the position of halogenation on the quinoline ring, which would be the site of arylation.

Table 2: Hypothetical Heck-Type Vinylation Reactions of a Halogenated this compound Derivative

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
1StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃NDMF120(E)-N,N-diethyl-4-methyl-X-(2-phenylvinyl)-2-quinolinamine75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile100(E)-butyl 3-(N,N-diethyl-4-methyl-2-quinolinamin-X-yl)acrylate88
31-OctenePd(PPh₃)₄ (5)-NaOAcDMA130N,N-diethyl-4-methyl-X-(oct-1-en-1-yl)-2-quinolinamine60

Note: 'X' denotes the position of halogenation on the quinoline ring, which would be the site of vinylation.

These advanced derivatization strategies provide a powerful toolkit for chemists to systematically modify the this compound scaffold. The ability to introduce a wide variety of functional groups with high efficiency and selectivity is crucial for the development of new molecules with tailored properties for applications in medicine and materials science.

Structure Activity Relationship Sar Studies: Chemical Principles and Insights

Influence of the N,N-Diethylamino Group on Quinoline (B57606) Ring Reactivity and Electronic Properties

The quinoline ring system itself is characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a unique electronic landscape where the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2 and 4. youtube.com Conversely, the benzene ring portion is more prone to electrophilic substitution, typically at positions 5 and 8. youtube.com

The introduction of an N,N-diethylamino group at the 2-position significantly alters this electronic distribution. The nitrogen atom of the amino group possesses a lone pair of electrons, which it can donate into the quinoline ring system through resonance. This electron-donating effect has several important consequences:

Activation towards Electrophilic Attack: The increased electron density makes the ring more susceptible to attack by electrophiles.

Directing Effects: The amino group directs incoming electrophiles to specific positions on the ring.

Influence on Nucleophilic Substitution: The electron-donating nature of the amino group can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted quinoline.

The diethylamino group, specifically, also introduces steric bulk at the 2-position, which can influence the approach of reactants.

Impact of the 4-Methyl Substituent on Steric and Electronic Factors

Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This further increases the electron density of the quinoline ring, reinforcing the effect of the amino group.

Steric Hindrance: The presence of the methyl group at the 4-position introduces steric bulk. This can hinder the approach of reactants to the adjacent positions, including the nitrogen atom of the quinoline ring and the nearby carbon atoms. This steric hindrance can influence the regioselectivity of certain reactions. Studies on substituted quinolines have shown that substituents at the 4-position can influence crystallization mechanisms, which is partly a function of steric factors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives (Chemical Descriptors and Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For quinoline derivatives, a wide range of chemical descriptors have been employed in QSAR models. These descriptors quantify various aspects of the molecule's structure and properties. nih.govnih.govjlu.edu.cnacarindex.commdpi.com

Descriptor TypeExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribe the electronic distribution and reactivity.
Steric Molecular volume, Surface area, Molar refractivityQuantify the size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule.
Topological Connectivity indices, Shape indicesDescribe the atom connectivity and branching.
3D Descriptors CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis)Describe the 3D steric and electrostatic fields around the molecule. nih.govmdpi.com

These descriptors are then used to build predictive models using various statistical and machine learning techniques, such as:

Multiple Linear Regression (MLR)

Principal Component Analysis (PCA)

Partial Least Squares (PLS) nih.gov

k-Nearest Neighbors (k-NN) nih.gov

Decision Trees nih.gov

Neural Networks nih.gov

These models have been successfully applied to predict the activity of quinoline derivatives in various contexts, including as antimalarial agents and anticancer agents. nih.govnih.govmdpi.com

Correlation between Structural Modifications and Chemical Reactivity or Ligand Binding Affinity

The structural features of N,N-diethyl-4-methyl-2-quinolinamine directly correlate with its chemical reactivity and potential to act as a ligand. The electron-rich nature of the quinoline ring, enhanced by the diethylamino and methyl groups, makes it a good candidate for interactions with electron-deficient species.

In the context of ligand binding, specific structural modifications on the quinoline scaffold have been shown to significantly impact affinity for biological targets. For instance, in the development of ligands for the translocator protein (TSPO), modifications to the aryl, side chain, and amido groups of quinoline-based compounds led to high-affinity ligands. nih.gov

The N,N-diethylamino group can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The steric bulk of this group, along with the 4-methyl group, will also dictate the conformational preferences of the molecule, which must be complementary to the binding site of a target protein for high-affinity binding to occur.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape for N,N-Diethyl-4-Methyl-2-Quinolinamine

Direct research on this compound is not extensively documented in peer-reviewed journals. Its presence is noted in chemical supplier databases, indicating its availability for research purposes. The current understanding of this compound is therefore largely inferred from the well-established chemical behaviors of the quinoline (B57606) core and its substituted analogues.

The broader research landscape for functionalized quinolines is vibrant and expanding. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.gov The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile of these derivatives. rsc.org The introduction of various functional groups can significantly expand their chemical space and potential for creating novel drug candidates with improved efficacy and safety. rsc.org

Identification of Research Gaps and Emerging Trends in Substituted Quinoline Chemistry

A significant research gap exists in the detailed characterization and application of many specific quinoline derivatives, including this compound. While general synthesis methods are well-established, the unique properties imparted by specific substitution patterns often remain unexplored.

Emerging trends in substituted quinoline chemistry that could be applied to this compound include:

Development of Novel Synthetic Methodologies: There is a continuous drive to create more efficient, environmentally friendly, and versatile synthetic routes to quinoline derivatives. mdpi.comrsc.org This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, and C-H bond functionalization techniques. rsc.orgrsc.org

Exploration of New Therapeutic Applications: Researchers are constantly screening quinoline derivatives for new biological activities. This includes investigating their potential in areas like neurodegenerative diseases and as antiviral agents. nih.govrsc.org

Materials Science Applications: Quinoline-based compounds are being explored for their use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as sensors. researchgate.net The specific electronic properties of this compound could make it a candidate for such applications.

Prospective Avenues for Future Synthetic Advancements

Future synthetic work on this compound and related compounds could focus on several key areas:

Refinement of Classical Synthesis: Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, could be optimized for the specific production of this compound. nih.gov

Modern Catalytic Approaches: The use of transition-metal catalysts and organocatalysts could offer milder and more selective routes to this compound. mdpi.com

Combinatorial Chemistry: The synthesis of a library of related compounds with variations in the substitution pattern could be undertaken to explore structure-activity relationships. nih.gov

A summary of common synthetic approaches for quinoline derivatives is presented in the table below.

Synthetic Method General Description Potential Applicability
Skraup Synthesis The reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govA fundamental method that could be adapted for the synthesis of the basic quinoline scaffold.
Doebner-von Miller Reaction A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds. nih.govOffers flexibility in the introduction of substituents on the pyridine (B92270) ring.
Friedländer Synthesis The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govmdpi.comA versatile method for producing polysubstituted quinolines.
Pfitzinger Reaction The reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. nih.govUseful for introducing a carboxylic acid group at the 4-position, which can be further modified.
Multicomponent Reactions (MCRs) Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rsc.orgAn efficient approach for generating diverse quinoline scaffolds. rsc.org

Potential for Novel Chemical Applications and Theoretical Explorations

The potential applications of this compound are, at present, speculative but can be extrapolated from the known uses of similar compounds.

Medicinal Chemistry: The diethylamino group at the 2-position and the methyl group at the 4-position could impart specific biological activities. Screening against various cell lines and pathogens could reveal potential therapeutic uses. nih.govnih.gov

Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, suggesting potential applications in catalysis and as building blocks for metal-organic frameworks (MOFs).

Theoretical Studies: Computational chemistry could be employed to predict the compound's electronic properties, reactivity, and potential interactions with biological targets. researchgate.net Density Functional Theory (DFT) calculations, for instance, could provide insights into its molecular orbitals (HOMO and LUMO) and chemical reactivity. researchgate.net

Further experimental and theoretical investigation is essential to unlock the full potential of this compound and to bridge the existing knowledge gap.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-4-methyl-2-quinolinamine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of a halogenated quinoline precursor. For example, 2-chloroquinoline derivatives can react with diethylamine under reflux in anhydrous ethanol at elevated temperatures (e.g., 150°C for 24 hours) to introduce the diethylamino group. The methyl group at position 4 may require prior functionalization via Friedel-Crafts alkylation or directed ortho-metalation strategies. Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product . Optimization focuses on solvent choice, stoichiometry of amines, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly distinguishing between substituents at positions 2 and 4 on the quinoline ring. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like C-N stretches. For crystalline derivatives, X-ray crystallography (as in analogous quinolin-2-amine structures) resolves ambiguities in substituent positioning .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : This compound serves as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors (e.g., kinase inhibitors). Its electron-rich quinoline core also facilitates applications in materials science, such as luminescent materials or catalysts. Biological studies may involve in vitro assays to evaluate cytotoxicity or binding affinity .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for introducing methyl and diethylamino groups at specific positions?

  • Methodological Answer : Regioselectivity is controlled through directing groups or protecting strategies. For example, a methyl group at position 4 can be introduced via electrophilic aromatic substitution using a Lewis acid catalyst (e.g., AlCl₃), leveraging the quinoline ring's electronic profile. The diethylamino group at position 2 requires halogenation (e.g., 2-chloroquinoline synthesis) followed by amine displacement under high-temperature reflux. Computational modeling (DFT) may predict reactive sites, while HPLC-MS monitors intermediate formation .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols (e.g., IC₅₀ determination via dose-response curves) and orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) are recommended. Meta-analyses of SAR data, as seen in quinazolin-4-amine studies, can identify structural motifs critical for activity .

Q. What computational tools are suitable for predicting the physicochemical properties or binding modes of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with biological targets. Tools like COSMO-RS estimate solubility and partition coefficients. PubChem and NIST Chemistry WebBook provide experimental data for validation .

Q. What strategies mitigate degradation or instability of this compound under experimental conditions?

  • Methodological Answer : Stability studies (e.g., accelerated degradation in acidic/basic conditions) identify vulnerable functional groups. Protective measures include inert atmosphere storage (argon/glovebox), light-sensitive containers, and stabilization via salt formation (e.g., hydrochloride salts). LC-MS tracks degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.